molecular formula C6H11F3N2O B2764087 4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol CAS No. 2167901-21-3

4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol

Cat. No. B2764087
M. Wt: 184.162
InChI Key: VYHROHWNDCQNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol” is a type of organic compound known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

One notable application is in the design and synthesis of potent inhibitors for influenza neuraminidase (NA), a critical enzyme for the influenza virus's replication and spread. Researchers developed a series of compounds, leading to the identification of a highly potent NA inhibitor. This compound demonstrated significant inhibitory action against NA, underpinned by its interaction with specific sites on the enzyme, as revealed through X-ray crystallographic analysis. Such inhibitors are crucial for developing effective antiviral drugs against influenza (Wang et al., 2001).

Maillard Reaction Products

Another research focus is on the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, leading to the formation of melanoidins, which contribute to color and flavor. Studies on the Maillard reaction involving 2-deoxypentoses have identified specific N-substituted pyrrole derivatives as significant products, indicating their potential role in understanding food chemistry and the effects of cooking and aging on food properties (Tressl et al., 1998).

Synthesis of Functionalized Pyridines

Research into the synthesis of poly-substituted pyridines showcases the versatility of pyrrolidine derivatives in organic synthesis. A novel method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, leveraging the anionically activated fluoroalkyl group's C-F bond breaking. This approach yielded high yields under metal-free conditions, illustrating a valuable addition to the toolkit for constructing pyridine derivatives with significant relevance in pharmaceutical chemistry (Chen et al., 2010).

Organocatalysis with Hydroxyproline Derivatives

The application of 4-hydroxyproline-derived amino acids as organocatalysts for various asymmetric reactions highlights the role of pyrrolidine derivatives in facilitating chemical transformations. These catalysts have been employed in aldol reactions, Michael additions, and other key organic reactions, contributing to the development of asymmetric synthesis methods that are foundational for producing chiral compounds used in drugs and agrochemicals (Zlotin, 2015).

properties

IUPAC Name

4-(2,2,2-trifluoroethylamino)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)3-11-4-1-10-2-5(4)12/h4-5,10-12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHROHWNDCQNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol

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